

Biological activity screening of N-(3-bromobenzyl)-N-(tert-butyl)amine derivatives

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Compound of Interest

Compound Name: *N-(3-bromobenzyl)-N-(tert-butyl)amine*

Cat. No.: *B159411*

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Comparative Guide to the Biological Activity of N-Benzylamine Derivatives

Introduction: This guide provides a comparative analysis of the biological activities of N-benzylamine derivatives, with a focus on anticancer and antimicrobial properties. While specific experimental data for **N-(3-bromobenzyl)-N-(tert-butyl)amine** is not available in the current literature, this document synthesizes findings from structurally related N-benzylamine and bromobenzylamine analogues to offer a predictive framework and methodological guidance for researchers in drug discovery and medicinal chemistry. The presented data, protocols, and pathways are drawn from published studies on similar chemical scaffolds.

Section 1: Comparative Biological Activity Data

The following tables summarize the quantitative biological activities of various N-benzylamine derivatives against cancer cell lines and microbial strains. These compounds share structural motifs with **N-(3-bromobenzyl)-N-(tert-butyl)amine**, suggesting potential areas of investigation.

Table 1: Anticancer Activity of N-Benzylamine Derivatives

Compound Class	Specific Analogue	Target/Cell Line	Activity Metric	Result	Reference
N-Benzyl-2-phenylpyrimidin-4-amine	Analogue 16 (4-pyridine)	USP1/UAF1 Enzyme	IC ₅₀	1.9 µM	[1]
N-Benzyl-2-phenylpyrimidin-4-amine	Analogue 17 (3-pyridine)	USP1/UAF1 Enzyme	IC ₅₀	1.1 µM	[1]
N-Benzyl-2-phenylpyrimidin-4-amine	Analogue 37	USP1/UAF1 Enzyme	IC ₅₀	~150 nM	[1]
N-Benzyl-2-phenylpyrimidin-4-amine	Analogue 38 (5-methyl)	USP1/UAF1 Enzyme	IC ₅₀	70 nM	[1]
Benzylamine Derivative	F10503LO1	Melanoma Cells	Apoptosis Induction	0.5 - 1.0 µM	[2]
Benzylamine Derivative	F21010RS1	Melanoma Cells	Apoptosis Induction	0.5 - 1.0 µM	[2]

Table 2: Antimicrobial Activity of N-Benzylamine and Brominated Derivatives

Compound Class	Specific Analogue	Target Organism	Activity Metric	Result	Reference
N-Benzyl-1H-benzimidazol-2-amine	Compound 7	Leishmania braziliensis	IC ₅₀	Micromolar range	[3]
N-Benzyl-1H-benzimidazol-2-amine	Compound 8	Leishmania mexicana	IC ₅₀	Micromolar range	[3]
Quinazoline-2,4-diamines	Series A/B Analogues	S. aureus / E. coli	MIC	Not specified	[4]
6-Bromoindolglyoxylamide	Polyamine 3	S. aureus	Intrinsic Activity	Potent	[5]
6-Bromoindolglyoxylamide	Polyamine 3	P. aeruginosa	Antibiotic Enhancer	Effective	[5]
Bromophenol Derivative	Compound 2	S. aureus / MRSA	MIC	Lower than tetracycline	[6]

Section 2: Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key biological assays based on the cited literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses a compound's effect on the viability of cancer cell lines.[7]

- **Cell Seeding:** Human cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a density of 5×10^3 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in DMSO. Treat the cells with these varying concentrations and incubate for an additional 48 hours.

- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
- **Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC_{50} value (the concentration at which 50% of cell growth is inhibited).

Minimum Inhibitory Concentration (MIC) Assay

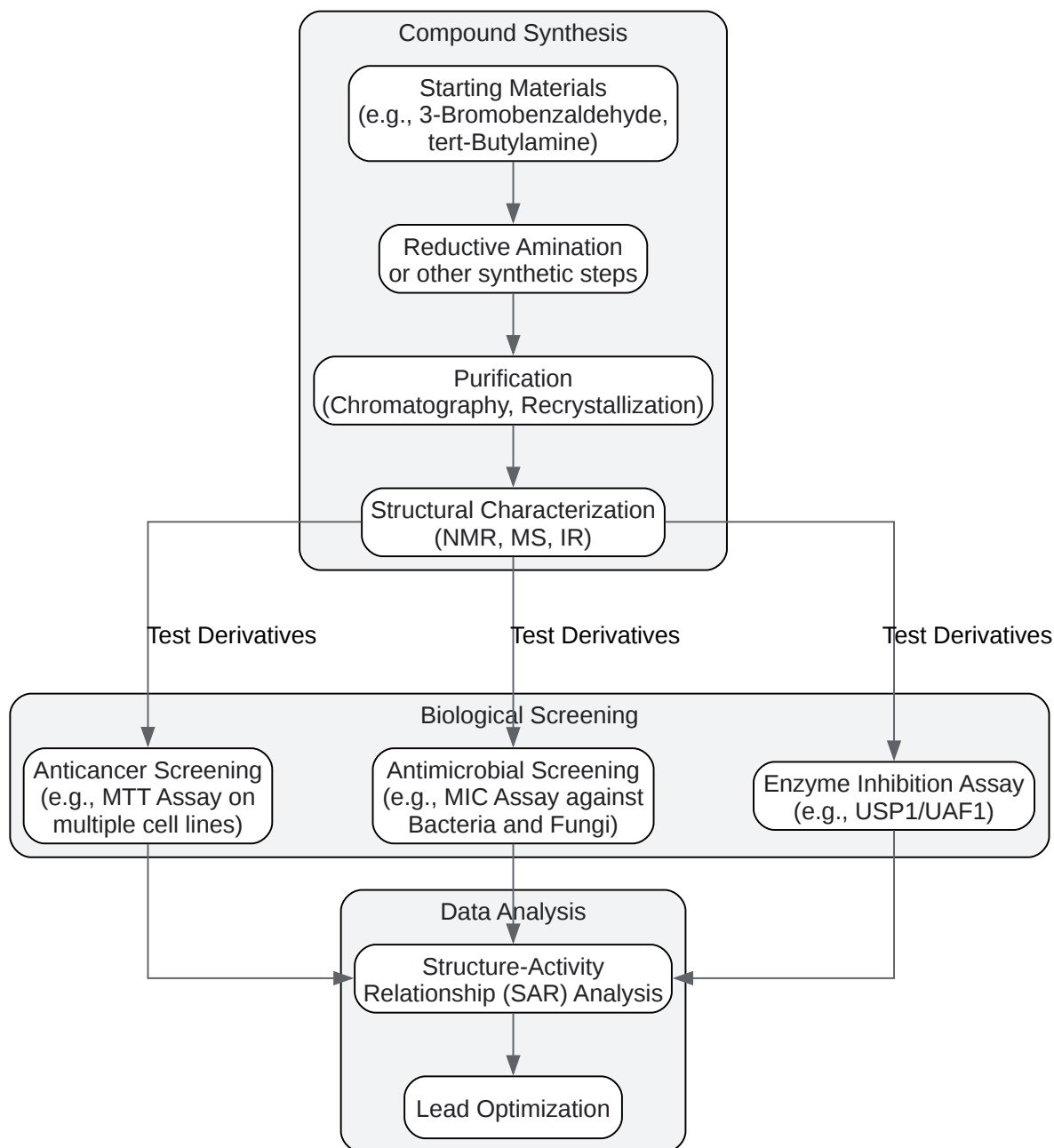
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[\[4\]](#)

- **Inoculum Preparation:** Prepare a standardized suspension of the target bacterium (e.g., *S. aureus*, *E. coli*) in a suitable broth medium to a concentration of approximately 5×10^5 CFU/mL.
- **Compound Dilution:** Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
- **Inoculation:** Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **Result Determination:** The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed. Vancomycin or Norfloxacin can be used as positive controls.[\[4\]](#)

Section 3: Visualized Workflows and Pathways

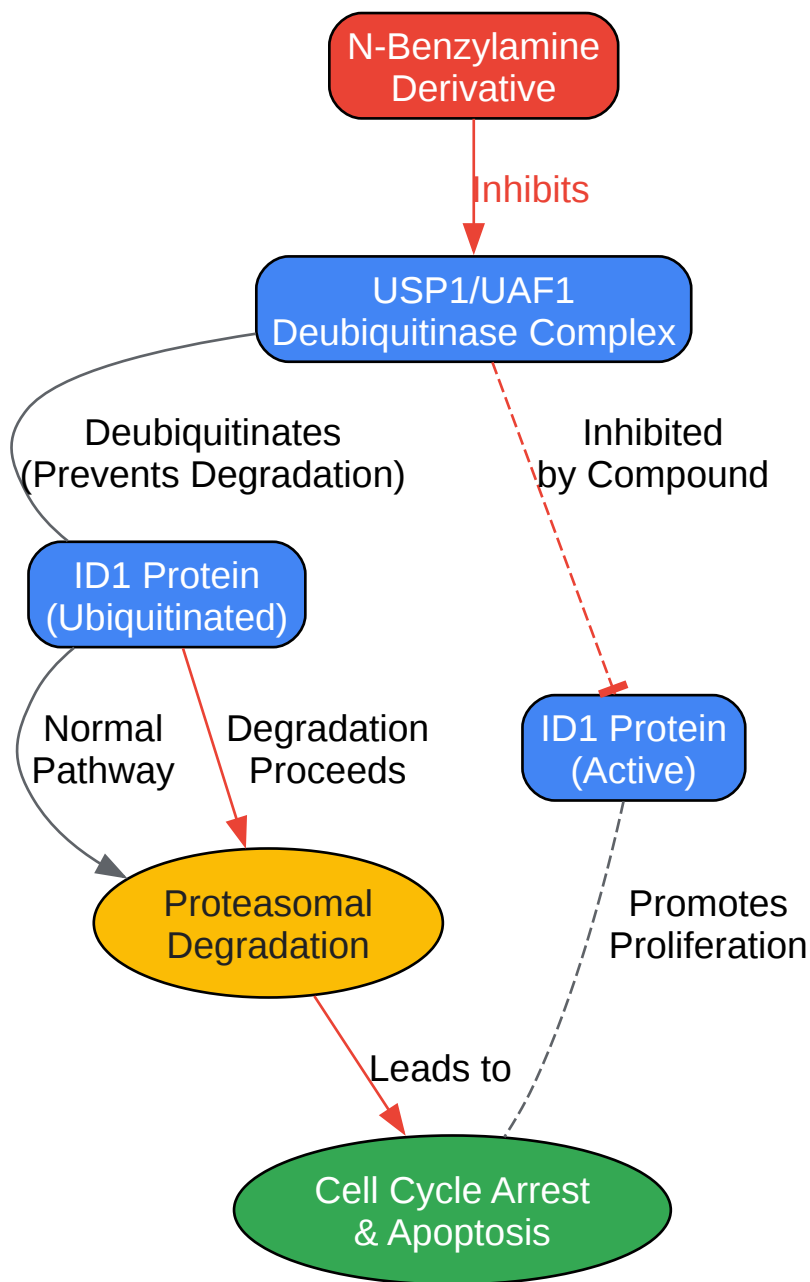
Diagrams created using the DOT language provide clear visual representations of experimental processes and biological mechanisms.

Experimental and logical relationship diagrams



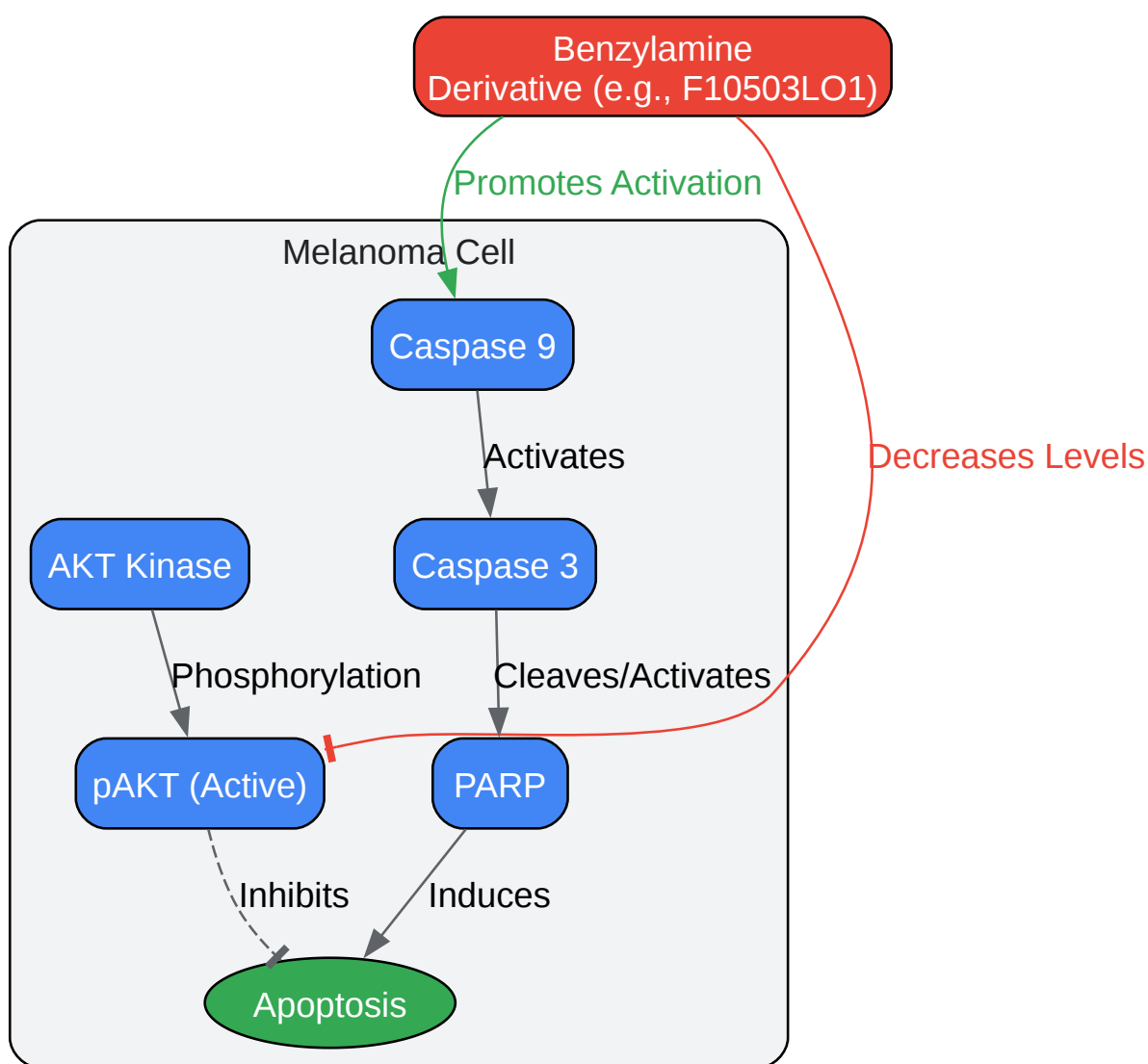
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Caption: High-level workflow for synthesis and biological screening.



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Caption: Inhibition of the USP1/UAF1 signaling pathway.[1]



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Caption: Pro-apoptotic pathway induced by benzylamine derivatives.[2]

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